molecular formula C11H12N2O B11787779 N-Benzyl-1-(oxazol-2-YL)methanamine

N-Benzyl-1-(oxazol-2-YL)methanamine

Cat. No.: B11787779
M. Wt: 188.23 g/mol
InChI Key: IUEFRRUDZVIHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1-(oxazol-2-YL)methanamine is a heterocyclic compound that features both benzyl and oxazole groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(oxazol-2-YL)methanamine typically involves the reaction of benzylamine with oxazole derivatives. One common method is the condensation of benzylamine with 2-bromoacetophenone followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-1-(oxazol-2-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Benzyl-1-(oxazol-2-YL)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and polymers with unique properties

Mechanism of Action

The mechanism of action of N-Benzyl-1-(oxazol-2-YL)methanamine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity to biological targets. The benzyl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • N-Benzyl-1-(benzothiazol-2-YL)methanamine
  • N-Benzyl-1-(thiazol-2-YL)methanamine
  • N-Benzyl-1-(imidazol-2-YL)methanamine

Comparison: N-Benzyl-1-(oxazol-2-YL)methanamine is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to benzothiazole, thiazole, and imidazole derivatives. The oxazole ring’s oxygen atom can participate in different types of interactions compared to sulfur or nitrogen in similar heterocycles, leading to variations in reactivity and biological activity .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(1,3-oxazol-2-ylmethyl)-1-phenylmethanamine

InChI

InChI=1S/C11H12N2O/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-7,12H,8-9H2

InChI Key

IUEFRRUDZVIHBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.